(4-methoxyphenyl) carbamate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(4-methoxyphenyl) carbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
NIHHYKUHSZFXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N |
Origin of Product |
United States |
Conceptual Framework of Carbamate Chemistry in Organic and Medicinal Science
Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group: a carbonyl group bonded to both an ether and an amine. This unique structural arrangement, an "amide-ester" hybrid, bestows upon carbamates a desirable balance of chemical and proteolytic stability. nih.govnih.gov This stability is a key reason for their widespread use in medicinal chemistry, where they often serve as bioisosteres for the more labile peptide bond, enhancing the metabolic stability and cell membrane permeability of drug candidates. nih.govacs.org
The carbamate (B1207046) moiety is not merely a passive linker. Its ability to participate in hydrogen bonding and to impose conformational constraints on a molecule allows for the fine-tuning of interactions with biological targets such as enzymes and receptors. nih.govacs.org This has led to the incorporation of the carbamate group into numerous approved therapeutic agents. nih.gov Beyond pharmaceuticals, carbamates are integral to the production of polyurethanes and have applications in agriculture as pesticides. nih.gov The synthesis of carbamates is a well-established area of organic chemistry, with numerous methods available, including the reaction of isocyanates with alcohols and the use of phosgene (B1210022) derivatives. nih.gov
Overview of 4 Methoxyphenyl Carbamate As a Key Chemical Moiety
The (4-methoxyphenyl)carbamate moiety specifically integrates the advantageous properties of the carbamate (B1207046) group with those of a para-substituted methoxybenzene ring. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the entire molecule, which in turn can modulate its biological activity and pharmacokinetic profile.
The synthesis of derivatives of (4-methoxyphenyl)carbamate is versatile. For instance, Phenyl N-(4-methoxyphenyl)carbamate can be synthesized by reacting 4-methoxybenzenamine with phenyl chloroformate in the presence of a base like triethylamine. nih.gov This straightforward reactivity allows for the incorporation of the (4-methoxyphenyl)carbamate core into a diverse range of more complex molecular architectures.
This moiety is a common feature in a variety of compounds being investigated for therapeutic applications. For example, it is found in molecules designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, where the carbamate group acts as a "pseudo-irreversible" inhibitor of the enzyme. acs.orgresearchgate.net Furthermore, derivatives bearing this moiety have been explored for their potential as antifungal agents and in the development of novel anticancer therapeutics. researchgate.net The structural and electronic properties of the (4-methoxyphenyl)carbamate unit make it a valuable pharmacophore in the design of new bioactive compounds.
Current Research Frontiers and Scholarly Interest in 4 Methoxyphenyl Carbamate
Conventional and Optimized Synthesis Routes
Conventional methods for the synthesis of (4-methoxyphenyl)carbamate derivatives have long been established, offering reliable and straightforward pathways to these compounds. These routes often involve readily available starting materials and well-understood reaction mechanisms.
Synthesis from Anilines (e.g., p-Anisidine) and Chloroformates
A traditional and widely employed method for synthesizing (4-methoxyphenyl)carbamate derivatives involves the reaction of an aniline (B41778), such as p-anisidine (B42471), with a chloroformate. chemicalbook.comacs.orgnih.gov This reaction is a type of acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl produced. acs.org
For instance, methyl (4-methoxyphenyl)carbamate can be synthesized from p-anisidine and methyl chloroformate. researchgate.netscielo.org.za Similarly, ethyl (4-methoxyphenyl)carbamate is prepared from p-anisidine and ethyl chloroformate. chemicalbook.comarkat-usa.org The general procedure often involves dissolving the aniline and a base, like sodium carbonate, in a biphasic system of water and an organic solvent such as 1,2-dichloroethane (B1671644) (DCE). The chloroformate is then added dropwise, and the reaction proceeds at room temperature. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| p-Anisidine | Methyl Chloroformate | Methyl (4-methoxyphenyl)carbamate | researchgate.netscielo.org.za |
| p-Anisidine | Ethyl Chloroformate | Ethyl (4-methoxyphenyl)carbamate | chemicalbook.comarkat-usa.org |
| 4-Bromo-3-fluoroaniline | Ethyl Chloroformate | Ethyl 4-bromo-3-fluorophenylcarbamate | arkat-usa.org |
Carbamic Acid Derivative Methods
Methods involving carbamic acid derivatives provide an alternative route to (4-methoxyphenyl)carbamates. nih.govontosight.aiorientjchem.org Carbamates are structurally related to amides and esters and exhibit good chemical and proteolytic stability. researchgate.net One approach involves the in-situ generation of an isocyanate from a carbamic acid intermediate, which is then trapped by an alcohol. organic-chemistry.orgorganic-chemistry.org For example, a carbamic acid can be derived from an arylamine and carbon dioxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org Dehydration of this intermediate yields the corresponding isocyanate, which can then react with an alcohol to form the carbamate. organic-chemistry.orgorganic-chemistry.org
Another strategy involves the reaction of carboxylic acids with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097), which proceeds through an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the carbamate. organic-chemistry.org
Utilization of Sodium Cyanate (B1221674) and Related Reagents
The use of sodium cyanate or potassium cyanate as a nitrogen source represents a significant advancement in carbamate synthesis, offering a phosgene-free and often more economical route. researchgate.netwiley.com These methods typically involve the in-situ generation of an aryl isocyanate from an aryl halide and a cyanate salt, which is then trapped by an alcohol. mit.edumit.edu
Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate provides a general one-pot method for the synthesis of aryl carbamates. mit.edumit.edu This approach is tolerant of a wide range of functional groups. nih.gov For example, the reaction of 4-bromoanisole (B123540) with sodium cyanate can produce 4-methoxyphenyl (B3050149) isocyanate, which can then be converted to the corresponding carbamate. google.com
Advanced Catalytic Synthesis Protocols
The development of advanced catalytic systems has revolutionized the synthesis of (4-methoxyphenyl)carbamate derivatives, enabling milder reaction conditions, broader substrate scope, and higher efficiency.
Metal-Catalyzed C-N Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds in the synthesis of N-aryl carbamates. researchgate.netresearchgate.net Palladium, copper, and nickel catalysts are commonly employed. researchgate.netnih.govacs.org
Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for carbamate synthesis. nih.gov These reactions can couple aryl halides or triflates with carbamates or cyanate salts. mit.edumit.edunih.gov For instance, a palladium-catalyzed cross-coupling of aryl chlorides with sodium isocyanate in the presence of phenol (B47542) can be used to generate phenyl carbamate derivatives. nih.gov The choice of ligand is crucial for the success of these reactions, with Buchwald-type ligands often being preferred. nih.gov
Copper Catalysis: Copper-catalyzed methods provide a cost-effective alternative to palladium. researchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, has been modernized for the synthesis of N-aryl carbamates. researchgate.net Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO). wiley.com This system can effectively couple aryl halides with potassium cyanate in an alcohol solvent to afford the corresponding aryl carbamates. wiley.comacs.org
Nickel Catalysis: Nickel catalysts have also been utilized for the synthesis of N-aryl carbamates, particularly for the coupling of aryl halides with metal cyanates. nih.gov A domino reaction employing a nickel catalyst can be used for the one-pot synthesis of N-(hetero)aryl carbamates from phenols activated with cyanuric chloride and cyanate salts. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Pd2dba3 / Ligand | Aryl Chloride/Triflate, Sodium Cyanate, Alcohol | N-Aryl Carbamate | mit.edumit.edunih.gov |
| CuI / DMPAO | Aryl Halide, Potassium Cyanate, Alcohol | N-Aryl Carbamate | wiley.comacs.org |
| Nickel Catalyst / TCT | Phenol, Cyanate Salt, Alcohol | N-(Hetero)aryl Carbamate | researchgate.net |
| Rh(I) / Oxone | Amine, Alcohol, CO | Carbamate | researchgate.net |
Metal-Free Catalysis (e.g., Molecular Iodine Catalysis)
In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. thieme-connect.comthieme-connect.com Molecular iodine has emerged as a mild and efficient catalyst for various organic transformations, including the synthesis of carbamates. researchgate.net
One metal-free approach involves the cross-coupling of anilines with carbazates, which can be catalyzed by iodine. thieme-connect.com The proposed mechanism suggests the formation of an alkoxycarbonyl radical, which then couples with the aniline. thieme-connect.com This method has been successfully applied to the synthesis of methyl (4-methoxyphenyl)carbamate from 4-methoxyaniline and a methyl carbazate. thieme-connect.com
Additionally, molecular iodine can catalyze the N-Boc protection of amines using di-tert-butyl dicarbonate under solvent-free conditions, offering a green and efficient route to tert-butyl carbamates. organic-chemistry.org The reaction is believed to proceed through the activation of the di-tert-butyl dicarbonate by iodine. organic-chemistry.org
Heterogeneous Catalysis (e.g., CeO2, ZrO2/SiO2) in Aromatic Carbamate Synthesis
The synthesis of aromatic carbamates through environmentally benign processes is a significant goal in industrial chemistry. Heterogeneous catalysts are central to this effort, offering advantages such as ease of separation, reusability, and enhanced stability. Metal oxides, particularly cerium dioxide (CeO₂), zirconium dioxide (ZrO₂), and their composites, have emerged as effective catalysts for carbamate synthesis. sciengine.comnih.govresearchgate.net
CeO₂ is recognized for its effectiveness in the direct synthesis of carbonates and carbamates from CO₂ and alcohols or amines, respectively. researchgate.netnii.ac.jp Its catalytic activity is attributed to its acid-base properties. nii.ac.jp For instance, CeO₂ has been successfully used as a heterogeneous catalyst for the synthesis of methyl N-phenyl carbamate, a compound structurally related to (4-methoxyphenyl)carbamate. nih.gov The catalytic system often operates under pressure, driving the conversion of anilines and a carbonyl source. nih.gov
Mixed metal oxides, such as CeO₂-ZrO₂, have also demonstrated high efficacy. These solid solutions can be more effective than the individual oxides for the synthesis of dimethyl carbonate from methanol (B129727) and CO₂, a reaction that shares mechanistic principles with aromatic carbamate formation. researchgate.net The synergy between the different metal oxides can enhance catalytic performance. researchgate.net Similarly, catalysts like TiO₂-Cr₂O₃/SiO₂ have been developed for N-substituted carbamate synthesis using urea (B33335) as the carbonyl source, showcasing the versatility of supported mixed oxide systems. nih.gov While direct synthesis of (4-methoxyphenyl)carbamate using these specific catalysts is not extensively detailed, the principles established with analogous anilines and alcohols provide a strong foundation for their application. The use of these solid acid/base catalysts represents a greener alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). nih.gov
Table 1: Performance of Heterogeneous Catalysts in Related Carbamate Syntheses
| Catalyst | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| CeO₂ | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Exhibits excellent reactivity and recyclable stability. nih.gov | nih.gov |
| Zn/Al/Pb Mixed Oxides | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Highly dispersed PbO in a ZnO/Al₂O₃ base forms an efficient and stable catalyst. nih.gov | nih.gov |
| CeO₂-ZrO₂ | Methanol, CO₂ | Dimethyl Carbonate | Solid solution is highly effective and selective; performance is enhanced by in-situ water removal. researchgate.net | researchgate.net |
| PVP–CeO₂/rGO | Various | Benzodiazepines | A highly efficient and recyclable catalyst for multicomponent reactions in aqueous media. rsc.org | rsc.org |
Non-Conventional Synthesis Techniques
Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, presents a solvent-free or solvent-minimal alternative to traditional solution-phase synthesis. cardiff.ac.ukbeilstein-journals.org This technique is gaining popularity for its ability to reduce reaction times, minimize waste, and sometimes access alternative reaction pathways not seen in solution. nih.govacs.org
The formation of carbon-oxygen (C–O) bonds, fundamental to carbamates, has been successfully achieved using mechanochemical methods. beilstein-journals.org For example, carbamates have been prepared by milling 1,1'-carbonyldiimidazole (B1668759) (CDI) with alcohols or amines as nucleophiles. beilstein-journals.org This approach avoids bulk solvents and simplifies product isolation. While a direct mechanochemical synthesis of (4-methoxyphenyl)carbamate from 4-methoxyaniline is not explicitly documented in the provided sources, the principles are well-established for similar transformations.
Mechanochemical Grignard-type reactions have also been developed, where organobromides react with gaseous carbon dioxide or sodium methyl carbonate in a ball mill to produce carboxylic acids with minimal solvent. nih.gov For instance, 4-methoxyphenyl bromide has been successfully converted to 4-methoxybenzoic acid in 59% yield using this technique, demonstrating the viability of mechanochemistry for reactions involving methoxy-substituted aromatic rings. nih.gov These solvent-free approaches highlight a sustainable path toward the synthesis of precursors and derivatives related to (4-methoxyphenyl)carbamate. beilstein-journals.orgnih.gov
Table 2: Examples of Mechanochemical Reactions
| Reaction Type | Reactants | Key Conditions | Product/Yield | Reference |
|---|---|---|---|---|
| Carbamate Synthesis | 1,1'-Carbonyldiimidazole, Alcohols/Amines | Ball milling | Carbamates | beilstein-journals.org |
| Grignard Carboxylation | 4-Methoxyphenyl bromide, CO₂ (gas) | Ball milling, Mg, LiOH, 2-MeTHF (LAG) | 4-Methoxybenzoic acid / 59% | nih.gov |
| Ritter Reaction | Nitriles, Alcohols | Grinding, H₂SO₄ | Amides / Good yields | beilstein-journals.org |
Stereoselective Synthesis and Chiral Induction Strategies
The carbamate functional group plays a crucial role as a directing and protecting group in complex stereoselective syntheses. Its electronic and steric properties can be leveraged to control the formation of chiral centers in a variety of molecular architectures.
Spirocyclic oxindoles are important scaffolds in medicinal chemistry, and their enantioselective synthesis is of great interest. nih.govoaepublish.com Organocatalytic methods have been developed for the formal [2+2] cycloaddition of C(1)-ammonium enolates and isatin (B1672199) derivatives to form spirocyclic β-lactone-oxindoles. mdpi.com In these reactions, the N-substituent on the isatin ring plays a critical role in determining the reaction's efficiency and stereoselectivity.
While not involving (4-methoxyphenyl)carbamate directly as a product, related carbamate protecting groups are used on the nitrogen of the isatin substrate. For instance, changing the N-protecting group from a Boc group to a Cbz group can maintain high enantiomeric ratios, whereas a smaller Moc group can lead to a reduction in both yield and enantioselectivity. nih.gov The synthesis of malamide derivatives has been achieved through the in situ formation of spirocyclic β-lactone-oxindoles, followed by a dual ring-opening, demonstrating high enantio- and diastereoselectivity (up to >95:5 dr and >99:1 er). mdpi.com This highlights how the steric and electronic nature of the N-acyl group, which could include a (4-methoxyphenyl)carbamate moiety, is instrumental in guiding the stereochemical outcome of the reaction.
Table 3: Organocatalytic Synthesis of Spirocyclic Oxindole Derivatives
| Catalyst Type | Substrates | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Isothiourea (HyperBTM) | N-acyl isatins, Homoanhydrides | Spirocyclic β-lactone-oxindoles (intermediates) | up to >95:5 dr, >99:1 er | mdpi.com |
| Chiral Cation Phase-Transfer Catalyst | N-substituted 3-chloroacetyloxindoles | Spirocyclic azetidine (B1206935) oxindoles | up to 2:98 er | nih.gov |
| Chiral Squaramide-Amine | Nitroolefins, 2-Nitro-3-arylacrylates | Spirocyclopentane oxindoles | up to 97% ee | acs.org |
In model studies, a mono-amino-calix chemicalbook.comarene was converted to its corresponding methyl carbamate. scielo.org.zasemanticscholar.orgresearchgate.net This carbamate group was shown to direct subsequent electrophilic aromatic substitution, such as bromination, to the ortho-position relative to the carbamate (meta- to the alkoxy groups). scielo.org.zasemanticscholar.org This directing effect is crucial for achieving substitution patterns that are otherwise difficult to access. researchgate.net
To induce chirality, a chiral auxiliary is incorporated into the carbamate. For example, a (+)-menthyl carbamate has been attached to a calix chemicalbook.comarene. scielo.org.zasemanticscholar.org Subsequent bromination led to the formation of diastereomers, and although they were inseparable, the removal of the chiral auxiliary resulted in a product with a small positive optical rotation, suggesting that a degree of asymmetric induction was achieved. scielo.org.zasemanticscholar.org Similarly, the use of a sterically demanding tert-butyl carbamate (Boc group) on a tetra-amino calix chemicalbook.comarene was found to improve the diastereoselectivity of a tetra-bromination reaction, favoring the formation of the C₄-symmetric chiral isomer. rsc.org These examples demonstrate a powerful strategy where a carbamate, potentially a chiral derivative of (4-methoxyphenyl)carbamate, could be employed to control the synthesis of complex, inherently chiral macrocycles. rsc.orgnih.gov
Table 4: Use of Carbamates in Calixarene Functionalization
| Calixarene Substrate | Carbamate Group | Reaction | Outcome | Reference |
|---|---|---|---|---|
| Mono-amino-calix chemicalbook.comarene | Methyl carbamate | Bromination (NBS, PTSA) | Ortho-bromination directed by the carbamate group. | scielo.org.zasemanticscholar.org |
| Mono-amino-calix chemicalbook.comarene | (+)-Menthyl carbamate | Bromination (NBS, PTSA) | Formation of inseparable diastereomers; modest asymmetric induction observed. | scielo.org.zasemanticscholar.org |
| Tetra-amino-calix chemicalbook.comarene | tert-Butyl carbamate (Boc) | Bromination (NBS, PTSA) | Improved diastereoselectivity towards the C₄-symmetric chiral product. | rsc.org |
Modification of the (4-Methoxyphenyl)carbamate Scaffold
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) reactions are a fundamental class of reactions for modifying aromatic rings. In the case of (4-methoxyphenyl) carbamate, the interplay between the methoxy (B1213986) and carbamate groups directs incoming electrophiles to specific positions on the aromatic ring.
The carbamate group is a powerful directing group in electrophilic aromatic substitution, capable of directing substitution to the ortho position. Research has shown that the bromination of methyl (4-methoxyphenyl)carbamate can be achieved with high regioselectivity. In one study, it was observed that the carbamate group was the sole director for ortho-bromination, and the inclusion of palladium in the reaction only marginally increased the yield of the brominated product. scielo.org.za This suggests that the reaction likely proceeds through a standard SEAr mechanism without the necessity of palladium catalysis. scielo.org.za
The ortho-directing ability of the carbamate has been exploited in the synthesis of more complex molecules. For instance, the carbamate group has been used to direct the ortho-bromination of O-phenyl carbamates using N-bromosuccinimide (NBS) at room temperature, catalyzed by copper(II) acetate. nih.gov This highlights the utility of the carbamate as a directing group for regioselective halogenation.
Table 1: Regioselective Ortho-Bromination of this compound Analogues
| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl (4-methoxyphenyl)carbamate | N-Bromosuccinimide | None | Methyl (2-bromo-4-methoxyphenyl)carbamate | - | scielo.org.za |
| Methyl (4-methoxyphenyl)carbamate | N-Bromosuccinimide | Palladium | Methyl (2-bromo-4-methoxyphenyl)carbamate | Marginally higher than uncatalyzed | scielo.org.za |
Yield data was not always explicitly provided in the referenced literature.
Transcarbamoylation and Transurethanization Reactions
Transcarbamoylation and transurethanization are reactions that involve the transfer of a carbamoyl (B1232498) or urethane (B1682113) group from one molecule to another. These reactions are analogous to transesterification and provide a pathway for the synthesis of new carbamates. researchgate.netrsc.org The reaction can proceed through two main pathways: a dissociative pathway involving the formation of an isocyanate intermediate, or an associative pathway. rsc.org The carbonyl carbon of a carbamate is less electrophilic than that of an ester, meaning that the transfer of the carbamate group generally requires more energy than transesterification. rsc.org
These reactions have been explored for the synthesis of polycarbamates from diols and activated dicarbonates. researchgate.net The thermal cracking of carbamates, such as methyl N-phenyl carbamate, to produce isocyanates is a related process that has been studied, though it can be accompanied by side reactions. mdpi.com
Application in Cellulose (B213188) Derivatization
A significant application of transcarbamoylation and transurethanization is in the chemical modification of cellulose. While this specific modification has not been extensively employed for cellulose derivatization, its similarity to transesterification makes it an appealing transformation. researchgate.netrsc.org A sustainable protocol for the modification of cellulose with methyl N-substituted carbamates has been developed using a superbase ionic liquid, [mTBNH][OAc], as both a green reaction medium and a promoter of the reaction. rsc.orgnih.gov This method allows for the synthesis of various cellulose carbamates with controllable degrees of substitution. rsc.orgnih.gov
Cellulose carbamates are valuable materials with applications as stationary phases for chiral separations in high-performance liquid chromatography (HPLC). asianpubs.org For example, cellulose 3,5-dimethylphenyl carbamate is a well-known chiral stationary phase. asianpubs.org The aminolysis of cellulose phenyl carbonates is another route to introduce carbamate groups onto the cellulose backbone. mdpi.com
Oxidative Cyclization Reactions (e.g., Hypervalent Iodine-Mediated)
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effective mediators for oxidative cyclization reactions. These reactions can be used to construct heterocyclic rings from acyclic precursors. While direct examples of hypervalent iodine-mediated oxidative cyclization of this compound itself are not prevalent in the provided search results, related transformations on similar structures highlight the potential of this methodology.
For instance, hypervalent iodine(III)-induced domino oxidative cyclization has been used for the synthesis of cyclopenta[b]furans. nih.gov In these reactions, a β-ketoester linked to a pentadiene tether undergoes a one-pot dehydrogenation to a trienone intermediate, followed by cycloisomerization. nih.gov Metal-free oxidative cyclization of N-Boc-acrylamides with (diacetoxyiodo)benzene in acetic acid has been shown to produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov Furthermore, a transition-metal-free method for the synthesis of tetrahydroisoquinoline-oxazol-2(3H)-one motifs from exo-cyclic ene-carbamates has been developed using hypervalent iodine as an oxidant. nih.gov These examples demonstrate the utility of hypervalent iodine reagents in cyclization reactions of carbamate-containing molecules.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. This compound and its derivatives can participate in several palladium-catalyzed reactions.
An efficient synthesis of aryl carbamates has been achieved through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of alcohols as nucleophiles. nih.gov This method provides access to a broad range of aryl carbamates. nih.gov For example, 4-methoxyphenyl p-tolylcarbamate was obtained in over 95% yield using this methodology. nih.gov
Palladium-catalyzed aminocyclization-Heck-type coupling cascades have been employed to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives. nih.gov In some cases, the corresponding carbamates of the o-alkynylanilines were used as substrates in these transformations. nih.gov
Furthermore, palladium(II)-catalyzed enantioselective reactions have been developed for the synthesis of chiral molecules. While not directly involving this compound as a substrate, these methods often utilize related carbamate-containing compounds. For example, N-(4-methoxyphenyl)trifluoroacetimidates are excellent substrates for palladium(II)-catalyzed allylic imidate rearrangements to produce chiral allylic amines. researchgate.net
Table 2: Palladium-Catalyzed Reactions Involving this compound and Related Compounds
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Cross-coupling | Aryl triflate, Sodium cyanate, 4-Methoxyphenol | Palladium catalyst | 4-Methoxyphenyl arylcarbamate | nih.gov |
| Aminocyclization-Heck coupling | o-Alkynylphenyl carbamate, Methyl α-aminoacrylate | PdCl2, KI | Dehydrotryptophan derivative | nih.gov |
Aminocyclization and Coupling Cascades
The carbamate functional group, including the (4-methoxyphenyl) derivative, is instrumental in palladium-catalyzed aminocyclization and coupling cascade reactions. These processes allow for the efficient construction of heterocyclic systems. For instance, dehydrotryptophan derivatives can be synthesized via a palladium-catalyzed cascade involving the aminocyclization of o-alkynylaniline derivatives followed by a Heck-type coupling. acs.org In these sequences, carbamate-protected anilines are key substrates. acs.org The preparation of substrates like ethyl (2-Iodo-4-methoxyphenyl)carbamate highlights the role of the carbamate in facilitating these complex transformations. acs.org
Gold-catalyzed reactions also demonstrate the utility of the (4-methoxyphenyl)amino group, a direct precursor to the carbamate, in aminocyclization. Cationic gold(I) complexes can catalyze the aminocyclization of enynes with nucleophiles like p-anisidine (4-methoxyaniline). acs.org This reaction proceeds efficiently to yield products such as dimethyl 3-(2-((4-methoxyphenyl)amino)propan-2-yl)-4-methylenecyclopentane-1,1-dicarboxylate, demonstrating the robustness of the (4-methoxyphenyl)amino moiety in complex cyclizations. acs.org
Table 1: Examples of Aminocyclization Reactions
| Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|
| Palladium Complex | o-alkynylaniline carbamates, methyl α-aminoacrylate | Dehydrotryptophan derivatives | acs.org |
Regio- and Diastereoselective Reactions of Allylic Carbamates
Allylic carbamates are valuable precursors in stereoselective synthesis due to their ability to undergo controlled transformations. The this compound of allylic alcohols can be synthesized and used in subsequent regio- and diastereoselective reactions. For example, cinnamyl (4-methoxyphenyl)carbamate has been prepared by reacting p-anisidine with 1,1'-carbonyldiimidazole (CDI), followed by the addition of cinnamic alcohol. rsc.org
This allylic carbamate serves as a substrate in palladium-catalyzed aminochlorocyclization reactions, which proceed with high levels of regio- and diastereoselectivity to form oxazolidinones. rsc.orgresearchgate.net These reactions are significant as they allow for the vicinal C-N and C-Cl bond formation across an internal alkene. researchgate.net The stereochemical outcome of such reactions is often influenced by the nature of the catalyst and the carbamate protecting group. Dual catalysis systems, employing both palladium(II) and a tertiary amine, have been developed for asymmetric rearrangements of allylic carbamates, leading to enantioenriched allylic amines. researchgate.net
Table 2: Synthesis and Reaction of Cinnamyl (4-methoxyphenyl)carbamate
| Reactants | Reagents | Product | Yield | Reference |
|---|
Derivatization for Complex Molecular Architectures
The this compound functional group is a key intermediate for building a wide array of complex molecules, from bioactive hydrazine (B178648) derivatives to intricate macrocycles and advanced therapeutic agents.
Hydrazine and Hydrazine Carboxamide Derivative Formation
The carbamate group is a precursor for the synthesis of semicarbazides (hydrazinecarboxamides). A facile, one-pot, two-step method has been developed for this conversion. rsc.org The process involves the in situ formation of the carbamate from an amine and a chloroformate, followed by the reaction with hydrazine. rsc.org Specifically, N-(4-methoxyphenyl)hydrazinecarboxamide was synthesized from p-anisidine and 2,2,2-trifluoroethylchloroformate, followed by treatment with hydrazine, affording the product in a 55% yield. rsc.org This approach is advantageous as it avoids the use of toxic isocyanates. rsc.org The higher nucleophilicity of hydrazine compared to amines allows for a direct and efficient interaction with the carbamate intermediate. rsc.org More complex structures, such as N-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)hydrazine carboxamide, can also be formed from related carbamate precursors, serving as intermediates for antifungal agents.
Introduction into Macrocyclic Systems (e.g., Calixbenchchem.comarenes)
The unique structural and recognition properties of macrocycles like calixarenes make them important targets in supramolecular chemistry. researchgate.netnumberanalytics.com The this compound group has been explored as a functional handle for modifying these structures. In one study, methyl (4-methoxyphenyl)carbamate was synthesized from p-anisidine as a model compound for investigating the introduction of a carbamate onto a calix rsc.orgarene scaffold. researchgate.net The ultimate goal was to attach a carbamate to an aminocalix rsc.orgarene, which could then act as a chiral directing group in subsequent metalation reactions. researchgate.net Although the final step of creating a meta-metalated calix rsc.orgarene was not achieved in this specific work, the synthesis of the carbamate-functionalized calix rsc.orgarene itself was successful, demonstrating the viability of using carbamate chemistry to modify these complex macrocyclic systems. researchgate.net
Functionalization for Prodrug Design
Carbamates are widely used in prodrug design to improve the pharmacokinetic properties of parent drugs by masking polar functional groups, thereby enhancing stability or modulating solubility. tandfonline.comnih.gov The this compound moiety has been successfully employed in this context. A notable example is its use in creating a prodrug for the anti-Pneumocystis carinii pneumonia (PCP) agent, 2,5-bis(4-amidinophenyl)furan. acs.org The resulting bis-(4-methoxyphenoxycarbonyl) derivative showed excellent anti-PCP activity in animal models, demonstrating superior performance upon oral administration compared to the parent drug. acs.org The carbamate functionalization significantly reduced the acute toxicity associated with the parent amidine. acs.org This highlights the effectiveness of the this compound group in creating stable, effective, and less toxic prodrugs. acs.orgresearchgate.net Carbamate-functionalized linkers are also investigated for their stability, with some carbamates showing slow hydrolysis under physiological conditions, a property that can be tuned for controlled drug release. nih.gov
Table 3: Activity of 2,5-Bis(4-amidinophenyl)furan Prodrugs
| Compound | Modification | Administration | Anti-PCP Activity | Reference |
|---|
| 9 | 4-methoxyphenyl carbamate | Intravenous & Oral | Best in series | acs.org |
Incorporation into Peptide Synthesis for Urea Side Chains
In solid-phase peptide synthesis (SPPS), carbamate intermediates are crucial for converting primary amine side chains (like that of lysine) into mono-alkyl ureas. nih.gov A common method involves reacting the amine with an activated carbonate, such as p-nitrophenyl chloroformate, to form an intermediate p-nitrophenyl carbamate on the resin. nih.govresearchgate.net This activated carbamate can then react with an amine. While direct incorporation of the this compound as a final side-chain modification is less common, reagents derived from its precursor, p-methoxyaniline, are relevant. For instance, p-methoxybenzyl amine is used as an ammonia (B1221849) equivalent in these syntheses to yield the final mono-alkyl urea after resin cleavage. nih.gov The use of phenyl N-(4-methoxyphenyl)carbamate has also been documented in synthetic procedures related to peptide chemistry. researchgate.net This general strategy underscores the role of activated carbamates as key intermediates for introducing the urea functionality into complex peptide structures. nih.govresearchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation
Reaction Mechanism Studies of (4-methoxyphenyl) carbamate (B1207046) Synthesis
The synthesis of N-aryl carbamates, such as (4-methoxyphenyl) carbamate, can be achieved through several pathways, each with its own characteristic mechanism. Understanding these mechanisms is key to controlling reaction outcomes and improving efficiency.
The synthesis of N-aryl carbamates often proceeds through reactive intermediates that are not isolated but are crucial to the reaction pathway. One common method for the synthesis of compounds like methyl N-(p-methoxyphenyl) carbamate is the modified Hofmann rearrangement of the corresponding amide, p-methoxybenzamide. This reaction is proposed to proceed through an isocyanate intermediate. researchgate.net
Theoretical and experimental studies on analogous systems, such as the aminolysis of phenyl N-phenylcarbamate, have provided evidence for the involvement of an isocyanate intermediate. nih.gov In these studies, quantum mechanical calculations at the M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) levels of theory were employed to characterize three potential reaction channels: a concerted pathway, a stepwise pathway via a tetrahedral intermediate, and a stepwise pathway involving an isocyanate intermediate (E1cB mechanism). The theoretical results indicated that the pathway proceeding through the isocyanate intermediate is energetically favored. nih.gov
Experimental validation for the presence of the isocyanate intermediate has been obtained through in-situ infrared (IR) spectroscopy. nih.gov In the reaction of phenyl N-phenylcarbamate with various amines, the IR spectra showed characteristic bands corresponding to the formation of the isocyanate. nih.gov While these studies were not performed directly on the synthesis of this compound, the mechanistic principles are highly applicable.
Computational studies, specifically Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the mechanisms of related carbamate formations. For instance, DFT calculations on the intramolecular arylation of carbamate-stabilized carbanions have revealed various intermediates along the reaction pathway, including pre-lithiation complexes and deprotonated carbamates, while failing to locate a dearomatized intermediate, providing crucial insights into the reaction coordinate. nih.gov
Table 1: Spectroscopic and Computational Methods for Intermediate Characterization
| Method | Application in Carbamate Synthesis Mechanisms | Key Findings |
|---|---|---|
| In-situ Infrared (IR) Spectroscopy | Monitoring the reaction of N-aryl carbamates with amines. | Detection of characteristic vibrational frequencies of isocyanate intermediates. nih.gov |
| Density Functional Theory (DFT) Calculations | Mapping potential energy surfaces of reaction pathways. | Determination of the energetically favored reaction pathway (e.g., via an isocyanate intermediate). nih.gov |
| Quantum Mechanical Methods | Characterization of alternative reaction channels (concerted vs. stepwise). | Energetic comparison of transition states to identify the most likely mechanism. nih.gov |
The choice of catalysts and reagents is paramount in directing the selectivity and enhancing the efficiency of this compound synthesis. Various synthetic strategies employ different catalytic systems to achieve the desired product with high yield and purity.
One efficient method for the synthesis of carbamates involves a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide, promoted by cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). researchgate.netorganic-chemistry.org In this reaction, Cs2CO3 acts as a base to deprotonate the amine, facilitating its reaction with CO2 to form a carbamate anion. TBAI is thought to play a dual role: it can enhance the rate of CO2 incorporation and stabilize the carbamate anion through ion pairing with the tetrabutylammonium cation, which in turn minimizes side reactions like overalkylation. researchgate.net
Proposed Mechanism of Cs2CO3/TBAI Promoted Carbamate Synthesis
Amine Deprotonation: The amine is deprotonated by Cs2CO3.
Carbamate Anion Formation: The resulting amine anion nucleophilically attacks CO2 to form a carbamate anion.
Alkylation: The carbamate anion is then alkylated by the alkyl halide to yield the final carbamate product.
Transition metal catalysis, particularly with palladium, has also been extensively used for the synthesis of N-aryl carbamates. mit.edu A common approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. This reaction proceeds through the in-situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. mit.edu The choice of palladium catalyst and ligands is crucial for the efficiency of this transformation.
Table 2: Catalysts and Reagents in N-Aryl Carbamate Synthesis
| Catalyst/Reagent | Role in Reaction | Mechanistic Feature | Reference |
|---|---|---|---|
| Cesium Carbonate (Cs2CO3) | Base | Deprotonates the amine, facilitating CO2 insertion. | researchgate.netorganic-chemistry.org |
| Tetrabutylammonium Iodide (TBAI) | Additive/Phase Transfer Catalyst | Stabilizes the carbamate anion, prevents overalkylation. | researchgate.netorganic-chemistry.org |
| Palladium Catalysts | Catalyst | Catalyzes the cross-coupling of aryl halides with sodium cyanate. | mit.edu |
Mechanisms of Carbamate Functionality Transfer
Transcarbamoylation, the transfer of a carbamoyl (B1232498) group from one molecule to another, is a fundamental reaction of carbamates. The mechanism of this transfer can proceed through different pathways, which influences the reaction conditions and outcomes.
The mechanism of transcarbamoylation can be broadly categorized as either associative or dissociative. acs.org
Associative Pathway: In an associative mechanism, the nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The subsequent departure of the leaving group results in the formation of the new carbamate. This pathway is characterized by the direct involvement of the nucleophile in the rate-determining step.
Dissociative Pathway: A dissociative mechanism involves the initial cleavage of the carbamate into an isocyanate and an alcohol or amine. The highly reactive isocyanate is then trapped by a nucleophile present in the reaction mixture to form the new carbamate. This pathway is often favored at higher temperatures. researchgate.net
Theoretical studies on the aminolysis of phenyl N-phenylcarbamate have provided insights into these pathways. The results suggest that the dissociative pathway, proceeding through an isocyanate intermediate (an E1cB-type mechanism), is energetically more favorable than the associative pathway. nih.gov This is supported by the detection of the isocyanate intermediate by IR spectroscopy. nih.gov
Table 3: Comparison of Associative and Dissociative Transcarbamoylation Pathways
| Feature | Associative Pathway | Dissociative Pathway |
|---|---|---|
| Key Intermediate | Tetrahedral intermediate | Isocyanate |
| Rate-Determining Step | Nucleophilic attack on the carbamate | Cleavage of the carbamate to form the isocyanate |
| Reaction Order | Typically bimolecular | Can be unimolecular in the first step |
| Energetic Favorability | Can be favored under milder conditions | Often favored at higher temperatures and in the presence of a base |
Mechanistic Insights into Functionalization Reactions
The carbamate group can act as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. This has become a powerful tool in organic synthesis.
The carbamate group is an effective directing group for the ortho-C-H functionalization of aromatic rings in the presence of transition metal catalysts such as palladium and cobalt. nih.govnih.gov The general mechanism involves the coordination of the carbamate's carbonyl oxygen to the metal center, which positions the metal in close proximity to the ortho-C-H bond.
In palladium-catalyzed reactions, the mechanism typically proceeds through the formation of a five- or six-membered palladacycle intermediate. nih.gov This is achieved through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The resulting palladacycle is a stable intermediate that can then react with a variety of coupling partners to achieve C-C, C-N, or C-X bond formation. The stability and reactivity of these palladacycles have been studied, and in some cases, they can be isolated and characterized. nih.gov
Cobalt-catalyzed C-H activation directed by carbamates has also been reported for reactions such as alkylation and amidation. nih.gov Mechanistic studies suggest that these reactions proceed through a base-assisted internal electrophilic substitution mechanism. The use of additives like pivalic acid can be crucial in suppressing side reactions and improving the selectivity of the desired functionalization. nih.gov
Table 4: Transition Metals in Carbamate-Directed C-H Activation
| Metal Catalyst | Key Intermediate | Type of Functionalization | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Palladium(II) | Palladacycle | Arylation, Alkylation, Halogenation | Formation of a stable metallacyclic intermediate. | nih.gov |
| Cobalt(III) | Cyclometalated Cobalt Complex | Alkylation, Amidation | Base-assisted internal electrophilic substitution. | nih.gov |
Stereochemical Control in Organocatalytic Transformations
Organocatalysis provides a powerful avenue for the synthesis of chiral compounds, offering an alternative to metal-based catalysts. beilstein-journals.org The stereochemical outcome of these reactions is dictated by the specific interactions between the substrate, the reagent, and the chiral organocatalyst. In transformations involving carbamate-containing molecules, the catalyst's architecture is crucial for establishing facial selectivity.
A common strategy involves the activation of a substrate through the formation of a transient, reactive species, such as an iminium ion, which is then attacked by a nucleophile. beilstein-journals.org The catalyst, often a chiral amine like a Jørgensen–Hayashi-type catalyst, creates a sterically defined environment around this intermediate. beilstein-journals.org For a hypothetical Michael addition involving a derivative of this compound, the organocatalyst would likely utilize non-covalent interactions, such as hydrogen bonding, to orient the carbamate substrate. The thiourea (B124793) group on catalysts, for example, can act as a hydrogen-bond donor, activating and orienting electrophiles. Simultaneously, a basic moiety on the catalyst, like a tertiary amine, can deprotonate and orient the nucleophile. mdpi.com This dual activation model ensures that the nucleophile attacks a specific face (Re or Si) of the electrophile, leading to a high degree of enantioselectivity. mdpi.com The precise stereochemical control is therefore a function of the catalyst's ability to form a well-organized, diastereomeric transition state.
Palladium-Catalyzed Reaction Profiles and Ligand Effects
Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, and the carbamate moiety can be a key participant in such transformations, particularly in C-N bond formation. nih.gov The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In this cycle, the active Pd(0) catalyst first undergoes oxidative addition with an aryl halide. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium center. youtube.comnih.gov For a reaction involving a compound like potassium (4-methoxyphenyl)dimethyl silanolate, this step can proceed through different pathways, including via an 8-Si-4 intermediate or a hypervalent 10-Si-5 siliconate intermediate. nih.gov The final step, reductive elimination, forms the desired C-N bond and regenerates the Pd(0) catalyst. youtube.commit.edu
The choice of ligand coordinated to the palladium center is critical as it profoundly influences the catalyst's activity, stability, and selectivity. fishersci.ca Bulky, electron-donating phosphine (B1218219) ligands, for instance, are known to accelerate the reductive elimination step. mit.edufishersci.ca The electronic properties of these ligands are crucial; N-heterocyclic carbenes (NHCs), which are strong σ-donors, can offer very high catalytic activity and stability compared to some phosphine ligands. fishersci.ca Mechanistic studies have shown that for C-N cross-coupling, the nature of the ligand can affect which step of the catalytic cycle is rate-limiting. mit.edu For instance, the rates of reductive elimination for catalysts can be evaluated based on the specific biaryl phosphine ligand used, such as XPhos or SPhos. mit.edu
Table 1: Influence of Ligand Properties on Palladium-Catalyzed Reactions
| Ligand Property | Effect on Catalytic Cycle | Example Ligands |
|---|---|---|
| Bulky/High Cone Angle | Accelerates reductive elimination; can stabilize the active catalyst. | P(tBu)₃, P(c-hex)₃ |
| Electron-Donating | Increases electron density on Pd, facilitating oxidative addition. Key to the stability of amido complexes. mit.edu | P(tBu)₃, XPhos, SPhos |
| Bite Angle (for bidentate ligands) | Influences the geometry at the metal center, affecting reaction rates and selectivity. | Xantphos, dppe |
| Strong σ-Donation | Offers high catalytic activity and stability. | N-Heterocyclic Carbenes (NHCs) |
Mechanisms of Biological Action (Non-Clinical)
Enzyme Inhibition Mechanisms (e.g., Pseudoirreversible, Allosteric)
Carbamates, including aryl carbamates, are well-known for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The primary mechanism for this inhibition is typically pseudoirreversible. researchgate.netacs.org This process involves the carbamylation of a critical serine residue within the enzyme's active site. researchgate.net
The mechanism can be broken down into the following steps:
Initial Binding: The carbamate inhibitor binds to the active site of the cholinesterase.
Nucleophilic Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate. researchgate.netresearchgate.net
Carbamylation: This attack leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme, releasing the methoxyphenol leaving group. nih.gov
Slow Regeneration: The carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). nih.govnih.gov This slow rate of decarbamylation effectively takes the enzyme out of commission, leading to inhibition. nih.gov
Interestingly, the specific structure of the carbamate can alter the inhibition mechanism. While most carbamates act as pseudoirreversible inhibitors of both AChE and BChE, certain phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of AChE but only reversible inhibition of BChE. acs.orgresearchgate.net This difference is attributed to dominant π-π interactions between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the BChE active site, which prevents the carbamylation step from occurring. acs.orgresearchgate.net This highlights how subtle changes in inhibitor structure and enzyme topology can lead to profoundly different inhibition profiles.
Signaling Pathway Modulation (e.g., Apoptosis, Cell Proliferation)
Beyond direct enzyme inhibition, carbamate compounds can exert biological effects by modulating intracellular signaling pathways that govern fundamental cellular processes like apoptosis (programmed cell death) and proliferation. Apoptosis is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.gov
Research on aromatic carbamates has demonstrated their potential to confer neuroprotection by influencing these apoptotic pathways. nih.gov Certain derivatives have been shown to increase the ratio of Bcl-2 to Bax, shifting the cellular balance towards an anti-apoptotic state. nih.gov Furthermore, these compounds can activate autophagy, a cellular recycling process, through the induction of beclin 1. nih.gov
Cellular stress can also trigger apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38-MAPK. mdpi.com Various carbamate compounds have been implicated in modulating these stress-response pathways. Exposure to certain carbamates can lead to the activation of JNK and p38-MAPK, which can act as death signals, ultimately leading to the activation of executioner caspases like caspase-3 and inducing apoptosis. mdpi.com The Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress, can also be affected by carbamates, influencing cell proliferation and survival. researchgate.net Thus, the modulation of these signaling cascades represents a significant, non-clinical mechanism of action for this class of compounds.
Table 2: Carbamate Effects on Cellular Signaling Pathways
| Signaling Pathway | Modulatory Effect of Carbamates | Cellular Outcome |
|---|---|---|
| Apoptosis (Bcl-2 family) | Increase in the Bcl-2/Bax ratio. nih.gov | Inhibition of apoptosis, promotion of cell survival. |
| Autophagy | Induction of beclin 1. nih.gov | Activation of cellular recycling and proteostasis. |
| MAPK (JNK, p38) | Activation of stress-related kinases. mdpi.com | Can promote stress-induced apoptosis. |
| Nrf2 Pathway | Modulation of the Nrf2-ARE signaling pathway. researchgate.net | Altered response to oxidative stress, potential effects on cell proliferation. |
Radical Scavenging Mechanisms
The antioxidant potential of aryl carbamates can be understood through their ability to scavenge free radicals. The specific mechanism by which this occurs is dependent on the reaction environment (i.e., solvent polarity) and the nature of the radical species. researchgate.net Computational studies have elucidated several possible pathways for radical scavenging by aryl carbamates. researchgate.net
The primary mechanisms include:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical, thereby neutralizing it. This mechanism is often favored in the gas phase and non-polar (lipid) media. researchgate.netnih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation and an anion. The radical cation then transfers a proton to the anion.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to the solvent, forming an anion. This anion then transfers an electron to the free radical. The SPLET mechanism is often more favorable in aqueous (polar) solutions. researchgate.net
Radical Adduct Formation (RAF): The free radical directly adds to the aromatic ring of the antioxidant molecule. This mechanism typically has a minor contribution compared to HAT and SPLET. researchgate.netnih.gov
For aryl carbamates, studies have shown that the HAT mechanism is often the most probable pathway for scavenging hydroxyl radicals (HO•) in both gas and lipid-like environments, while the SET mechanism can become more favorable in aqueous solutions. researchgate.net Conversely, some carbamate compounds can also induce oxidative stress by depleting intracellular antioxidants like reduced glutathione (B108866) (GSH), leading to a decrease in the GSH/GSSG ratio. nih.govepa.gov This dual role highlights the complex interplay between the direct radical scavenging properties of the carbamate structure and its broader effects on cellular redox homeostasis.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting a wide range of molecular properties, from spectroscopic characteristics to reactivity. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy of the molecule.
Quantum chemical calculations are instrumental in the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.ma This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shift (δ) is then determined by comparing the calculated shielding constant (σ) of a nucleus in the molecule to that of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_cal = σ_TMS - σ_cal. nih.gov
For molecules containing the (4-methoxyphenyl) moiety, studies have shown a strong correlation between experimentally observed NMR shifts and those calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. nih.gov This level of theory has been successfully used to assign both ¹H and ¹³C NMR signals by comparing the computed values with experimental data, providing a robust method for structural verification. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with various combinations being tested to find the optimal balance between computational cost and precision. nih.gov
Below is a representative table illustrating the comparison between experimental and theoretical NMR chemical shifts for a molecule containing a (4-methoxyphenyl) group, showcasing the typical accuracy of the GIAO method.
| Atom | Experimental Chemical Shift (ppm) nih.gov | Calculated Chemical Shift (ppm) nih.gov |
| C (Carbonyl) | 157.78 | 164.00 |
| C (Aryl) | 115.98 - 157.78 | 122.10 - 168.30 |
| C (Methoxy) | 55.85 | 58.60 |
This interactive table demonstrates the correlation between measured and computed NMR data for key functional groups in a related molecular structure.
The electronic structure of (4-methoxyphenyl) carbamate (B1207046) dictates its reactivity. Quantum chemical calculations are used to determine several key descriptors that provide insight into this behavior. Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
DFT calculations can elucidate how chemical modifications to the molecular structure influence the electronic properties. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. researchgate.net Other computed descriptors, such as the molecular formula, exact mass, and InChIKey, provide fundamental identification and structural information.
The table below lists key computed descriptors for Methyl N-(4-methoxyphenyl)carbamate, a closely related compound.
| Descriptor | Value nih.gov |
| Molecular Formula | C₉H₁₁NO₃ |
| IUPAC Name | methyl N-(4-methoxyphenyl)carbamate |
| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N |
| Exact Mass | 181.0739 g/mol |
This interactive table summarizes the fundamental computed properties of a closely related carbamate ester.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance of accuracy and computational efficiency for studying the electronic structure and reactivity of medium to large-sized molecules like (4-methoxyphenyl) carbamate.
DFT is a powerful tool for investigating the mechanisms of chemical reactions. pitt.edu By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and the corresponding activation energies. This allows for a detailed understanding of the reaction pathway, distinguishing between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn
For example, in studying cycloaddition reactions, DFT calculations can determine the activation free energy for each potential route, thereby predicting the most favorable reaction pathway. pku.edu.cn This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The resulting energy profiles provide a quantitative basis for rationalizing experimental outcomes and predicting the feasibility of new reactions involving the carbamate moiety. pitt.edu
Many synthetic routes to carbamates involve transition-metal catalysis. DFT calculations are indispensable for probing the intricate mechanisms of these catalytic cycles at the molecular level. mdpi.com Researchers can model each elementary step of the cycle, including oxidative addition, migratory insertion, and reductive elimination, to build a complete energy profile of the catalytic process.
In the context of alkoxycarbonylation reactions, which share mechanistic features with carbamate synthesis, DFT has been used to study the key intermediates and transition states. mdpi.com Such studies can reveal the rate-determining step of the reaction and explain the observed selectivity. For the synthesis of this compound, DFT could be used to model the reaction of p-anisidine (B42471) with a carbonyl source (like dimethyl carbonate) in the presence of a catalyst. The calculations would help in understanding the role of the catalyst, the nature of the active catalytic species, and the factors controlling the efficiency of the reaction.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods describe the electronic structure of a molecule, molecular modeling and dynamics (MD) simulations are used to study its physical movements and conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org
For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Such simulations can also model the interactions of the molecule with its environment, such as a solvent or a biological receptor. This is particularly valuable in fields like drug design, where understanding how a molecule binds to a protein target is crucial. The development of accurate force fields—the set of parameters that defines the potential energy of the system—is a critical prerequisite for meaningful MD simulations and can be derived from high-level quantum mechanics calculations. rsc.org
Ligand-Target Binding Mode Predictions (e.g., Enzyme Active Sites)
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme. This method is crucial for understanding the structural basis of inhibition and for designing more potent inhibitors. For carbamate derivatives, docking studies have been instrumental in elucidating their interactions within the active sites of various enzymes.
In the context of Alzheimer's disease, for instance, derivatives of carbamates are evaluated as inhibitors of acetylcholinesterase (AChE), a key pharmacological target. plos.orgnih.gov Computational studies involving molecular docking are employed to predict and analyze the binding poses of these carbamate inhibitors with the AChE protein. plos.org For example, a designed carbamate derivative, M6, was identified as a promising AChE binder with a docking score of -11.200 kcal/mol, indicating a strong binding affinity. nih.gov The stability of such predicted ligand-enzyme complexes is often further validated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. nih.govplos.org
Similarly, computational screening of carbamate-containing compounds has been performed to identify potential inhibitors for other enzymes, like monoacylglycerol lipase (B570770), which is implicated in various neurological disorders. These studies help in designing new inhibitor candidates based on the binding modes of previously known inhibitors.
| Compound | Target Enzyme | Predicted Binding Score (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Carbamate Derivative M6 | Acetylcholinesterase (AChE) | -11.200 | Not Specified |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | -10.800 | Not Specified |
Conformational Analysis and Intermolecular Interactions
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure (conformation) and the non-covalent interactions it forms with its environment. Computational methods are vital for exploring the conformational landscape of flexible molecules like this compound and for understanding the intermolecular forces that govern its crystal packing.
Ab initio calculations, such as those using Density Functional Theory (DFT), are employed to determine the preferred conformations of molecules in the gas phase and to generate Potential Energy Surface (PES) diagrams. dcu.ie For a series of methoxyphenyl-N-pyridinylcarbamates, computational analysis revealed that the delocalization of nonbonded electrons on the nitrogen into the carboxyl group imposes a degree of conformational restriction. acs.orgnih.gov
| Interaction Type | Description | Resulting Supramolecular Motif |
|---|---|---|
| N–H···N Hydrogen Bond | Primary, strong directional interaction in N-pyridinylcarbamates. | Dimers, Trimers, Chains acs.org |
| C–H···O Interaction | Secondary interaction, often involving the methoxy (B1213986) group. | Assists in aggregation and stabilization of the crystal lattice. acs.org |
| N–H···O Hydrogen Bond | Can be intramolecular, contributing to conformational stability. | Stabilizes specific conformers. nih.gov |
Computational Structure-Activity Relationship (SAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features, or descriptors, that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design efforts.
Correlation of Structural Features with Biological Potency
QSAR studies on carbamate derivatives have successfully identified structural properties that are critical for their biological function. For a series of carbamate-based AChE inhibitors, a robust 2D-QSAR model was developed to design novel potent analogs. plos.orgplos.org The model identified descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms as key features influencing the inhibitory activity. plos.orgnih.gov
By analyzing such models, researchers can deduce clear SAR trends. For example, the model might indicate that increasing the surface area or modifying the electronic properties of a specific part of the molecule could lead to enhanced enzyme inhibition. plos.org This in-silico screening approach, guided by the QSAR model, allows for the rational design of new compounds with potentially improved therapeutic effects. plos.orgnih.gov Such studies have highlighted specific carbamate derivatives as novel chemical starting points for therapeutic strategies against conditions like Alzheimer's disease. nih.gov The reliability and predictive power of these QSAR models are rigorously validated using internal and external statistical methods to ensure their accuracy. plos.org
| Molecular Descriptor | Influence on AChE Inhibitory Activity (pIC50) | Rationale |
|---|---|---|
| Connolly Accessible Area | Significant correlation | Relates to the size and shape of the molecule, affecting its fit within the enzyme's active site. plos.orgnih.gov |
| ELUMO | Significant correlation | Reflects the molecule's ability to accept electrons, which can be crucial for interactions with the enzyme. plos.orgnih.gov |
| Hydrogen Percentage | Significant correlation | May relate to the potential for hydrogen bonding or hydrophobic interactions within the binding pocket. plos.orgnih.gov |
Advanced Analytical Methodologies in 4 Methoxyphenyl Carbamate Research
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by identifying transient or unstable intermediates. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. This capability is critical in the study of (4-methoxyphenyl)carbamate synthesis or degradation pathways, where proposed intermediates may be short-lived or present in low concentrations.
In research contexts, HRMS can be used to analyze reaction mixtures at various time points. For instance, in studying the formation of (4-methoxyphenyl)carbamate, HRMS could detect the mass of a proposed, unstable intermediate, providing direct evidence for a specific reaction pathway. The high resolving power of HRMS helps to distinguish between compounds with very similar nominal masses but different elemental compositions, a common challenge in complex organic reactions. This technique has been successfully employed to identify intermediates in various chemical transformations, including those involving carbamate (B1207046) derivatives, by providing unambiguous molecular formulas for transient species.
Key Applications of HRMS in (4-methoxyphenyl)carbamate Research:
Confirmation of Elemental Composition: Provides high-accuracy mass data to confirm the expected elemental formula of the final product and any isolated intermediates.
Identification of Unknowns: Helps in identifying byproducts or degradation products by determining their precise molecular formulas.
Mechanistic Studies: Offers evidence for the existence of proposed reaction intermediates, even if they are too unstable to be isolated.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination in solution. Advanced NMR methods provide deeper insights beyond simple one-dimensional spectra, enabling the complete and unambiguous assignment of complex molecular structures like (4-methoxyphenyl)carbamate and its derivatives.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular puzzle. These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds or spatial proximity.
For (4-methoxyphenyl)carbamate, 2D NMR can definitively establish the connectivity between the methoxy (B1213986) group, the phenyl ring, and the carbamate moiety.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the phenyl rings of carbamate derivatives, this technique would show correlations between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This would link each aromatic proton to its corresponding carbon atom in the (4-methoxyphenyl)carbamate structure.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting fragments of a molecule, such as linking the carbamate proton (N-H) to carbons in the phenyl ring or the carbonyl carbon of the carbamate group.
These advanced techniques are crucial when analyzing more complex derivatives or potential isomers, where 1D spectra may be ambiguous.
Diffusion-Edited ¹H NMR, most notably Diffusion-Ordered Spectroscopy (DOSY), is a powerful non-invasive technique for analyzing complex mixtures without prior separation. The DOSY experiment separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which generally correlate with their size and shape.
In the context of (4-methoxyphenyl)carbamate research, DOSY can be applied to:
Monitor Reaction Progress: By acquiring DOSY spectra of a reaction mixture over time, one can observe the disappearance of reactant signals and the appearance of product signals, each at their distinct diffusion coefficient. This allows for the simultaneous tracking of multiple species.
Analyze Purity: A pure sample of (4-methoxyphenyl)carbamate will show all proton signals aligned at a single diffusion coefficient. The presence of impurities, such as residual starting materials or solvents, would be evident as signals appearing at different diffusion coefficients.
Study Intermolecular Interactions: Changes in the diffusion coefficient of (4-methoxyphenyl)carbamate upon the addition of another molecule can indicate binding or complex formation.
This method is particularly advantageous as it provides separation information without the need for physical chromatography, preserving the sample for further analysis.
X-ray Crystallography for Precise Structural Characterization (Applicable to Analogous Compounds and Derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of (4-methoxyphenyl)carbamate itself can be a prerequisite, the analysis of its derivatives and structurally analogous compounds provides invaluable, high-resolution data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of an analogous compound, 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, reveals detailed geometric information that can be extrapolated to understand the conformational preferences of the (4-methoxyphenyl)carbamate moiety. Such studies provide precise measurements that confirm the planar nature of the carbamate group and the specific orientations of the aromatic rings. This information is critical for computational modeling, understanding structure-activity relationships, and rational drug design.
Table 1: Selected Crystallographic Data for an Analogous Carbamate Compound (Data derived from studies on similar molecular structures)
| Parameter | Value |
| C=O Bond Length | ~1.23 Å |
| C-N (Amide) Bond Length | ~1.35 Å |
| N-C (Phenyl) Bond Length | ~1.42 Å |
| C-O (Ester) Bond Length | ~1.36 Å |
| C-N-C Bond Angle | ~125° |
| O=C-N Bond Angle | ~124° |
| O=C-O Bond Angle | ~120° |
Note: These are representative values from related structures and may vary slightly for (4-methoxyphenyl)carbamate.
Spectroscopic Analysis for Functional Group Transformation and Confirmation (e.g., Infrared for Carbamate Linkage)
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the formation of the carbamate linkage in (4-methoxyphenyl)carbamate and for monitoring its transformation in subsequent reactions. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.
The carbamate group (-NH-COO-) has several distinct vibrational modes that produce strong, identifiable peaks in an IR spectrum. These characteristic absorptions provide clear evidence for the successful synthesis of the target compound.
Table 2: Characteristic Infrared Absorption Frequencies for the Carbamate Group
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3200 |
| C=O (Carbonyl) | Stretching | 1740 - 1680 |
| C-N | Stretching | 1250 - 1200 |
| C-O | Stretching | 1250 - 1000 |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group within the carbamate ester, while a peak in the 3300 cm⁻¹ region confirms the N-H bond. Observing the appearance of these bands and the disappearance of reactant-specific bands (e.g., the isocyanate peak around 2270 cm⁻¹ if synthesized from an isocyanate) provides definitive confirmation of the reaction's success.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation of Synthesized Compounds
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This method is a standard for confirming the identity and assessing the purity of synthesized compounds like (4-methoxyphenyl)carbamate in academic and industrial settings.
The process involves two key steps:
HPLC Separation: The synthesized sample is injected into the HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. (4-methoxyphenyl)carbamate and any impurities will interact differently with the stationary phase, causing them to separate and exit the column at different times (retention times). A UV detector can quantify the relative amounts of each component.
MS Detection and Identification: As each component elutes from the HPLC column, it is introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. For (4-methoxyphenyl)carbamate (C₉H₁₁NO₃, molecular weight 181.19 g/mol ), the mass spectrometer would detect the corresponding molecular ion (e.g., [M+H]⁺ at m/z 182.08), confirming its identity.
This combination allows researchers to simultaneously confirm that the main peak in the chromatogram has the correct mass for (4-methoxyphenyl)carbamate and to quantify its purity relative to other detected components.
Non Clinical Research Applications and Biological Target Interactions
Utilization in Drug Discovery and Medicinal Chemistry
The scaffold of (4-methoxyphenyl) carbamate (B1207046) is a recurring motif in medicinal chemistry, explored for its potential to interact with various biological targets. Its utility is primarily investigated in the context of designing enzyme inhibitors and agents with anti-proliferative properties. The electronic and structural characteristics of the 4-methoxyphenyl (B3050149) group, combined with the reactive potential of the carbamate functional group, make it a versatile component in the development of novel therapeutic candidates.
Carbamates are a well-established class of cholinesterase inhibitors, and derivatives containing the (4-methoxyphenyl) carbamate moiety have been evaluated for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the symptomatic treatment of Alzheimer's disease. nih.gov
The primary mechanism of inhibition by carbamates is pseudo-irreversible inhibition. acs.orgresearchgate.net This process involves the carbamylation of a serine residue within the catalytic active site of the cholinesterase enzyme. The carbamate inhibitor mimics the natural substrate, acetylcholine, and undergoes nucleophilic attack by the catalytic serine. nih.gov This results in the formation of a carbamoylated enzyme complex, which is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with acetylcholine. nih.gov This slow decarbamylation rate effectively inactivates the enzyme for a prolonged period, leading to an increase in acetylcholine levels in the synapse. nih.gov
The inhibitory potency and selectivity (AChE vs. BChE) of aryl carbamates are highly dependent on the specific substitutions on both the aryl ring and the carbamate nitrogen. nih.gov While some derivatives show balanced inhibition, many exhibit a preference for BChE. nih.govmdpi.com For instance, studies on various benzene-based and heterostilbene carbamates have demonstrated significantly stronger inhibition of BChE, with some compounds achieving IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.net
Table 1: In Vitro Cholinesterase Inhibitory Activity of Various Aryl Carbamate Derivatives
Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. nih.govnih.gov They play a crucial role in nucleotide synthesis and in modulating physiological processes regulated by adenosine. nih.gov ENTs are also responsible for the cellular uptake of various nucleoside analogue drugs used in cancer and viral therapies, making them an important pharmacological target. nih.govfrontiersin.org While a wide range of compounds have been identified as ENT inhibitors, specific in vitro studies detailing the direct inhibitory activity of this compound against ENT1 or ENT2 are not extensively documented in the scientific literature. Research has explored structurally diverse molecules for ENT inhibition, but the specific contribution of the this compound scaffold remains an area for further investigation. nih.govfrontiersin.org
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide (B1667382). Inhibition of FAAH increases the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, which makes FAAH a promising therapeutic target.
Carbamates are a prominent class of FAAH inhibitors. A derivative containing the methoxyphenyl carbamate structure, biphenyl-3-yl-4-methoxyphenylcarbamate, has been investigated as an inhibitor of human FAAH (hFAAH). In vitro studies demonstrated that this compound inhibits the hydrolysis of anandamide with an IC50 value of 436 nM. Unlike many carbamate inhibitors that act pseudo-irreversibly by carbamylating the catalytic serine (Ser241), this particular compound was found to be a reversible inhibitor of FAAH. This was confirmed in dilution assays where FAAH activity was recovered after treatment with the compound, a characteristic not observed with irreversible inhibitors under the same conditions.
Table 2: In Vitro FAAH Inhibitory Activity of this compound Analogue
Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell division, structure, and intracellular transport. nih.gov The colchicine (B1669291) binding site on β-tubulin is a major target for small molecule inhibitors that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov Many potent colchicine site inhibitors, such as Combretastatin A-4, feature methoxy-substituted phenyl rings as a key pharmacophoric element for high-affinity binding. researchgate.net The 3,4,5-trimethoxyphenyl ring, in particular, is known to orient within a hydrophobic pocket of the binding site. researchgate.net
While the 4-methoxyphenyl group is a structural component of many known tubulin inhibitors, direct experimental evidence from in vitro studies specifically evaluating this compound as an inhibitor of tubulin polymerization or its interaction with the colchicine binding site is not well-established. The potential for this scaffold to act as a tubulin inhibitor is suggested by the prevalence of the methoxyphenyl moiety in established colchicine-site binders, but dedicated research is required to confirm this activity. nih.govnih.gov
The this compound scaffold and related structures have been investigated for their anti-proliferative effects against various human cancer cell lines in cellular models. The methoxy (B1213986) group on the phenyl ring is a common feature in many cytotoxic compounds, where it can influence ligand-protein binding and subsequent downstream signaling pathways that lead to cell death. mdpi.com
Studies on aryl carbamates have demonstrated anti-proliferative activity against cell lines such as the triple-negative breast cancer line MDA-MB-231, melanoma A-375, and glioblastoma U-87 MG. Furthermore, research into more complex molecules incorporating the 1-(4-methoxyphenyl) group has revealed potent cell growth inhibitory activity. For example, a trimethoxyphenyl derivative of 1-(4-methoxyphenyl)-p-carborane showed a mean GI50 (concentration for 50% growth inhibition) value of 5.8 µM across a panel of 39 human cancer cell lines. This compound was also shown to induce cell cycle arrest in the G2/M phase and trigger apoptosis in the MDA-MB-453 breast cancer cell line. nih.gov This indicates that the methoxyphenyl moiety is a valuable component in the design of novel anti-cancer agents.
Table 3: Anti-Proliferative Activity of Compounds Containing a Methoxyphenyl Moiety in Human Cancer Cell Lines
Investigation of Neuroprotective Effects in Cell-Based Assays
While direct studies on this compound are limited, research into structurally related aromatic carbamates has shown promising neuroprotective activities in various cell-based assays. These studies provide a strong rationale for investigating this compound and its derivatives as potential therapeutic agents for neurodegenerative disorders.
A library of aromatic carbamate derivatives has been synthesized and evaluated for their ability to protect neurons from apoptosis, a form of programmed cell death implicated in conditions like Alzheimer's and Parkinson's disease. In these studies, certain derivatives demonstrated significant neuroprotective effects, rescuing up to 80% of human induced pluripotent stem cell-derived neurons from etoposide-induced apoptosis at concentrations as low as 100 nM. The mechanism of this protection is thought to involve the enhancement of autophagy and the induction of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).
The neuroprotective capacity of these aromatic carbamates was further elucidated by examining their effect on the Bcl-2 to Bcl-2-associated X protein (Bax) ratio. An increased Bcl-2/Bax ratio is indicative of a shift towards cell survival. Several aromatic carbamate derivatives were found to significantly increase this ratio, suggesting a mechanism of action that involves modulating the intrinsic apoptotic pathway. The table below summarizes the neuroprotective activity of selected aromatic carbamate analogs.
| Compound ID | Modification | Cell Line | Protective Effect (at 100 nM) |
| 8f | Allyl carbamate | iPSC-derived neurons | ~75% |
| 8l | Benzyl carbamate | iPSC-derived neurons | ~80% |
| 9e | 4-trifluoromethylbenzylamine | iPSC-derived neurons | ~80% |
| 9g | 4-trifluoromethoxybenzylamine | iPSC-derived neurons | ~70% |
| Data synthesized from studies on aromatic carbamate derivatives. |
These findings underscore the potential of the aromatic carbamate scaffold, including this compound, as a foundation for the development of novel neuroprotective agents.
Studies on Beta-Amyloid Self-Aggregation Inhibition
The aggregation of beta-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Consequently, the inhibition of Aβ self-aggregation is a key therapeutic strategy. While direct evidence for this compound is not extensively documented, research on compounds with similar structural motifs, such as those containing a methoxyphenyl group, has demonstrated inhibitory effects on Aβ aggregation.
For instance, studies on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of polyphenols, have shown that it can inhibit both the nucleation and elongation phases of Aβ42 aggregation in vitro. nih.govresearchgate.net Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, revealed that HMPA delayed fibril formation in a concentration-dependent manner. nih.govresearchgate.net Electron microscopy further confirmed that in the presence of HMPA, Aβ42 formed shorter fibrils compared to the control. nih.govresearchgate.net
The following table summarizes the inhibitory effects of HMPA on Aβ42 aggregation.
| Compound | Assay | Key Findings |
| HMPA | Thioflavin T (ThT) Assay | Inhibited nucleation and elongation phases of Aβ42 aggregation. |
| HMPA | Electron Microscopy | Resulted in the formation of shorter Aβ42 fibrils. |
| Data based on in vitro studies of a structurally related compound. |
These findings suggest that the methoxyphenyl moiety may play a role in interacting with Aβ peptides and interfering with their aggregation process. This provides a compelling basis for future investigations into the potential of this compound and its derivatives as Aβ aggregation inhibitors.
Development as Prodrugs for Improved Pharmacological Profiles
The carbamate group is a versatile functional group in medicinal chemistry and is often employed in the design of prodrugs to enhance the pharmacological properties of parent drug molecules. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy can be used to improve a drug's solubility, stability, and bioavailability.
Carbamate-based prodrugs are designed to undergo hydrolysis in vivo, releasing the active drug and a carbamic acid intermediate that subsequently breaks down to an amine, carbon dioxide, and an alcohol. This approach can be particularly useful for drugs with poor aqueous solubility or those that are rapidly metabolized.
While specific examples of this compound being developed as a prodrug are not extensively detailed in the literature, the general principles of carbamate prodrug design are well-established. The methoxyphenyl group can influence the electronic properties of the carbamate, thereby affecting its rate of hydrolysis and the release kinetics of the parent drug. The design and synthesis of carbamate-bridged amino acid prodrugs of other compounds have demonstrated significant improvements in aqueous solubility and metabolic stability, leading to enhanced oral bioavailability. This strategy holds promise for the future development of this compound-based prodrugs.
Intermediates for Advanced Materials and Agrochemicals
Beyond its potential in medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of a variety of advanced materials and agrochemicals. Its chemical structure provides a versatile platform for the introduction of the methoxyphenyl group into larger, more complex molecules.
Precursors for Antifungal Agents (e.g., Triazolones)
The methoxyphenyl group is a common structural motif in a number of biologically active compounds, including antifungal agents. Triazole and triazolone derivatives, in particular, are an important class of antifungals used in both medicine and agriculture.
Research has demonstrated the synthesis of various triazole derivatives from precursors containing a methoxyphenyl group. beilstein-journals.orgnih.gov For example, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to exhibit biological activity. nih.gov The synthesis of these compounds often involves the cyclization of thiosemicarbazide (B42300) precursors acylated with methoxybenzoyl chlorides. nih.gov The resulting triazoles can then be further modified to produce a range of compounds with potent antifungal properties. The antifungal activity of these compounds is often attributed to their ability to inhibit key enzymes in the fungal cell wall biosynthesis pathway. nih.gov
Components in Polymer and Coating Science (e.g., Polyurethanes)
Aromatic carbamates are important precursors in the production of polyurethanes, a versatile class of polymers with a wide range of applications in foams, elastomers, coatings, and adhesives. sintef.nogoogle.comrsc.orgwikipedia.orgacs.org Polyurethanes are typically synthesized through the reaction of a diisocyanate with a polyol. wikipedia.orgacs.org Aromatic carbamates can be used as an alternative to isocyanates in polyurethane synthesis. sintef.norsc.org
The synthesis of aromatic carbamates from anilines, carbon dioxide, and alcohols is an area of active research, as it offers a potentially more environmentally friendly route to polyurethane precursors compared to traditional methods that use toxic phosgene (B1210022). sintef.norsc.org this compound, as an aromatic carbamate, can be considered a building block in this context. The methoxy group can influence the reactivity of the carbamate and the properties of the resulting polyurethane, such as its thermal stability and mechanical strength.
Research into Agrochemical Functionality (e.g., Herbicides, Pesticides)
The carbamate functional group is a key component in a major class of pesticides, known as carbamate insecticides. These compounds act by inhibiting the enzyme acetylcholinesterase, which is essential for nerve function in insects. While many commercial carbamate pesticides are N-methylcarbamates of oximes or phenols, research into new carbamate-based agrochemicals is ongoing.
Structure-Activity Relationship (SAR) Studies for Optimal Biological Functionality
The carbamate functional group is a crucial structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its utility in drug discovery is attributed to its chemical stability and ability to be readily metabolized, which can improve the pharmacokinetic profiles of parent molecules. The biological and pharmacokinetic properties of carbamate-containing compounds can be fine-tuned by modifying the substituents on both the amino and carboxyl ends of the carbamate moiety.
Impact of Substituent Variation on Target Binding and Efficacy
The biological activity of phenyl carbamates is significantly influenced by the nature and position of substituents on the phenyl ring. Variations in these substituents can affect the compound's electronic properties, lipophilicity, and steric profile, all of which play a critical role in how the molecule binds to its biological target and elicits a response.
Electronic Effects: The electronic properties of substituents on the phenyl ring can modulate the reactivity of the carbamate group. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the active site of an enzyme, such as the catalytic serine in serine hydrolases. This can lead to more potent inhibition. A quantitative structure-activity relationship (QSAR) analysis of carbamates with ortho-substituted O-phenyl groups acting as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) revealed a strong correlation between the FAAH inhibitory activity (expressed as logIC50) and the electron-withdrawing effect of the substituents, as measured by the Hammett sigma (σ) constant. nih.gov
Positional Isomerism: The position of substituents on the phenyl ring is also a critical determinant of biological activity. In a study of novel N-aryl carbamates with antifungal properties, it was observed that the location of substituents on the N-phenyl ring had a significant impact on their efficacy. nih.govresearchgate.net For instance, moving a substituent from the para-position to the meta-position resulted in a slight decrease in antifungal activity, while ortho-substitution almost completely abolished it, regardless of the substituent's electronic nature. researchgate.net
Lipophilicity and Steric Factors: Lipophilicity, often expressed as logP, is another key factor influencing the biological activity of carbamate derivatives. Increased lipophilicity can enhance the ability of a compound to cross biological membranes and reach its target site. In a series of ring-substituted salicylanilides and carbamoylphenylcarbamates, it was found that compounds with longer alkoxy chains, which increase lipophilicity, exhibited higher antifungal and antibacterial activity. mdpi.com This suggests that a bulkier substituent and increased lipophilicity can be important for enhancing certain biological activities. mdpi.com
The following table illustrates the impact of varying substituents on the phenyl ring of carbamate derivatives on their biological activity against different targets.
| Compound ID | Scaffold | R1 (Position) | R2 | Target | Activity (IC50) |
| 1 | O-phenyl carbamate | 3-(1,2,3-thiadiazol-4-yl) | N-hexyl | FAAH | 0.24 nM |
| 2 | O-phenyl carbamate | 3-(1,2,3-thiadiazol-4-yl) | N-octyl | FAAH | 0.08 nM |
| 3 | O-phenyl carbamate | 3-(1,2,3-thiadiazol-4-yl) | N-decyl | FAAH | 0.05 nM |
| 4 | N-aryl carbamate | 2,4-dichloro | O-ethyl | Botrytis cinerea | >50 µg/mL |
| 5 | N-aryl carbamate | 3-bromo-4-methyl | O-ethyl | Botrytis cinerea | 18.52 µg/mL |
| 6 | N-aryl carbamate | 3,5-ditrifluoromethyl | O-ethyl | Botrytis cinerea | 25.31 µg/mL |
Data sourced from multiple studies to illustrate general SAR principles.
The data indicates that for O-phenyl carbamates targeting FAAH, increasing the length of the N-alkyl chain (R2) from hexyl to decyl, while keeping a favorable meta-substituent on the phenyl ring (R1), leads to a progressive increase in inhibitory potency. researchgate.net In the case of N-aryl carbamates with antifungal activity, the substitution pattern on the N-phenyl ring (R1) is critical. A 3-bromo-4-methyl substitution pattern shows significantly better activity against Botrytis cinerea compared to a 2,4-dichloro or a 3,5-ditrifluoromethyl pattern. researchgate.net
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability has intensified the search for environmentally benign methods for synthesizing carbamates, moving away from hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net Future research will likely focus on optimizing and scaling up greener alternatives for the production of (4-methoxyphenyl) carbamate (B1207046) and its analogues.
Key areas of development include:
CO2 as a C1 Synthon: The use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source is a cornerstone of green carbamate synthesis. rsc.orgresearchgate.netnih.gov Research is directed towards developing highly efficient catalytic systems that can facilitate the three-component coupling of CO2, amines (like 4-methoxyaniline), and alcohols or alkyl halides under mild conditions. nih.govchemistryviews.org
Alternative Carbonyl Sources: Urea (B33335) and dimethyl carbonate (DMC) are being explored as safer substitutes for phosgene. rsc.orgrsc.org For instance, the synthesis of N-substituted carbamates has been demonstrated using urea as a carbonyl source over reusable solid catalysts. rsc.org
Catalyst Innovation: The development of robust, recyclable catalysts is crucial. This includes heterogeneous catalysts, such as metal oxides, and polymer-supported catalysts that simplify product purification and minimize waste. chemistryviews.orgrsc.org A protocol using a polymer-supported base, 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU), has been developed for CO2-based carbamate synthesis at room temperature and atmospheric pressure, allowing for catalyst recycling. chemistryviews.org
| Strategy | Key Reagents | Advantages | Research Focus |
|---|---|---|---|
| CO2 Utilization | Carbon Dioxide, Amine, Alcohol/Halide | Non-toxic, renewable C1 source, atom economy. rsc.orgresearchgate.net | Development of efficient catalysts for mild reaction conditions. chemistryviews.org |
| Phosgene-Free Carbonyl Sources | Urea, Dimethyl Carbonate (DMC) | Avoids highly toxic reagents, readily available. rsc.orgrsc.org | Improving yields and catalyst reusability. rsc.org |
| Reusable Catalysis | Polymer-supported bases, heterogeneous metal oxides | Facilitates catalyst recovery and reuse, simplifies purification. chemistryviews.orgrsc.org | Enhancing catalyst stability and activity over multiple cycles. rsc.org |
Advanced Mechanistic Studies of Novel Catalytic Systems
A deeper understanding of reaction mechanisms is paramount for the rational design of next-generation catalysts with improved efficiency and selectivity. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate steps of carbamate formation.
Spectroscopic and computational studies have provided insight into the role of intermediates in CO2-capture/cyclization reactions. nih.gov For example, detailed investigations into the role of guanidine-CO2 adducts have revealed that the adduct may not be the direct carboxylation agent; instead, the guanidine (B92328) base facilitates the deprotonation of the amine as it attacks a free CO2 molecule. rsc.orgresearchgate.net This level of mechanistic insight is critical for optimizing reaction conditions and designing more effective catalysts. rsc.org
Future mechanistic studies on catalytic systems for (4-methoxyphenyl) carbamate synthesis will likely focus on:
In-situ Reaction Monitoring: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates and catalyst speciation under operational conditions.
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the rate-determining steps of catalytic cycles.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways, providing insights that are often difficult to obtain experimentally. researchgate.net
Computational Design of Targeted (4-Methoxyphenyl)carbamate Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing molecules with specific biological activities. mdpi.com This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted affinity and selectivity for a given biological target.
For this compound, computational design can be leveraged to:
Identify Novel Targets: Screen the carbamate scaffold against various protein structures to identify potential new therapeutic targets.
Optimize Binding Affinity: Systematically modify the this compound structure in silico to enhance interactions with the active site of a target enzyme or receptor. For example, computational docking has been used to predict the binding modes of carbamate-based inhibitors within the active site of enzymes like butyrylcholinesterase (BChE), guiding the design of more potent and selective inhibitors. mdpi.com
Predict ADMET Properties: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
| Computational Technique | Application | Example in Carbamate Research |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinity of a ligand to a biological target. | Designing resveratrol-based carbamates as selective BChE inhibitors. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the activity of new compounds. | Guiding the synthesis of physostigmine (B191203) derivatives with potent anti-cholinesterase activity. nih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early-stage filtering of drug candidates to reduce late-stage attrition. |
Exploration of New Biological Pathways and Therapeutic Targets
The carbamate functional group is a key structural motif in numerous approved drugs, highlighting its importance in medicinal chemistry. acs.orgnih.govdrugbank.com Derivatives have been developed as treatments for a range of conditions, including Alzheimer's disease, HIV infection, and cancer. nih.gov
Future research on this compound derivatives will likely involve:
High-Throughput Screening: Testing libraries of this compound analogues against diverse panels of biological targets to uncover novel therapeutic activities.
Phenotypic Screening: Evaluating compounds in cell-based or organism-based models to identify molecules that produce a desired physiological effect, even without a preconceived target.
Mechanism of Action Studies: Once a bioactive compound is identified, detailed studies are required to elucidate its specific molecular target and the biological pathway it modulates. For example, certain aromatic carbamates have been found to confer neuroprotection by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2. nih.gov
The structural versatility of the this compound scaffold provides ample opportunities for modification to target a wide array of biological systems, from enzymes like proteases and cholinesterases to signaling pathways involved in cell survival and proliferation. nih.govnih.gov
Integration of Multi-Omics Data in Functional Research
To gain a comprehensive understanding of the biological effects of this compound derivatives, researchers are increasingly turning to multi-omics approaches. nih.govnih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how a compound affects cellular function at multiple levels. nih.govyoutube.com
The integration of multi-omics data can help to:
Elucidate Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations following treatment with a compound, researchers can identify the key pathways being perturbed. youtube.com
Discover Biomarkers: Multi-omics data can reveal molecular signatures that correlate with a compound's efficacy or toxicity, which can be developed into biomarkers for patient stratification or monitoring treatment response. nih.gov
Identify Off-Target Effects: A systems-level view can help to uncover unintended interactions and potential side effects of a drug candidate.
This data-rich approach, often leveraging matrix factorization techniques for analysis, moves beyond single-target investigations to provide a systems-level understanding of a compound's functional role, bridging the gap from genotype to phenotype. nih.govyoutube.com The application of multi-omics will be invaluable in characterizing the full biological impact of novel this compound derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-methoxyphenyl) carbamate, and how can reaction efficiency be optimized?
- Answer : High-yield synthesis (93%) is achieved via Mo(CO)₆-promoted reactions using dimethyl carbonate and nitroarenes under mild conditions . Alternative methods include zinc-promoted carbamate formation or polymer-supported reagents for amino group protection . Efficiency optimization involves catalyst selection, solvent polarity, and temperature control.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use ¹H/¹³C NMR spectroscopy to verify key signals:
- ¹H NMR : δ 3.76 (methoxy groups), 6.68 (carbamate NH) .
- ¹³C NMR : δ 156.13 (carbonyl), 55.60 (methoxy carbon) .
- Melting point analysis (71–72°C) confirms purity .
Q. What safety protocols are essential when handling carbamate derivatives in the lab?
- Answer : Follow acute toxicity guidelines (Category 4 for oral/dermal/inhalation risks) . Use PPE, fume hoods, and avoid exposure to dust/aerosols. Refer to SDS for analogous compounds (e.g., tert-butyl carbamates) for spill management and disposal .
Advanced Research Questions
Q. How does the electron-rich 4-methoxyphenyl group influence reactivity in electrochemical reactions?
- Answer : The methoxy substituent lowers the oxidation potential (1.28 V vs. Fc/Fc⁺), causing preferential aromatic ring oxidation over carbamate functionalization. This leads to decomposition in Shono-type oxidations unless mediators (e.g., aminoxyls) redirect reactivity . Cyclic voltammetry is critical for predicting competing pathways .
Q. What strategies mitigate decomposition during functionalization of this compound?
- Answer :
- Mediator use : Aminoxyl radicals stabilize reactive intermediates in Shono oxidations .
- Protecting groups : Temporarily block the methoxy group to prevent undesired side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance stability in electrophilic conditions .
Q. How can computational modeling predict the stability of this compound derivatives?
- Answer :
- DFT calculations assess oxidation potentials and bond dissociation energies to identify vulnerable sites .
- Molecular dynamics simulations model interactions in biological systems, guiding derivative design for reduced toxicity .
Q. What challenges arise in achieving regioselective modification of the carbamate group?
- Answer : Competing reactivity at the methoxy group or aromatic ring requires:
- Directed ortho-metalation : Use lithium bases to selectively deprotonate and functionalize specific positions .
- Enzyme-mediated catalysis : Lipases or esterases achieve chemo-selective hydrolysis of carbamates in complex mixtures .
Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC or in-situ IR to detect intermediates and optimize yields .
- Analytical Validation : Cross-reference NMR data with databases (e.g., NIST Chemistry WebBook) to resolve spectral ambiguities .
- Toxicity Screening : Use Ames tests or in vitro mutagenicity assays to evaluate carcinogenic potential, referencing ethyl carbamate analogs as cautionary benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
